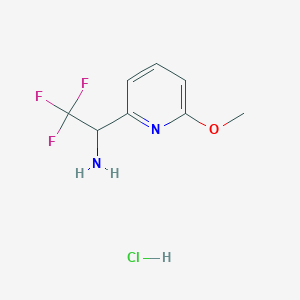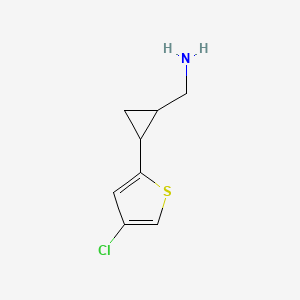
3-Methoxy-5-(tributylstannyl)isothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-5-(tributylstannyl)-1,2-thiazole is an organotin compound that features a thiazole ring substituted with a methoxy group and a tributylstannyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of 3-methoxy-5-(tributylstannyl)-1,2-thiazole typically involves the reaction of 3-methoxy-1,2-thiazole with tributyltin chloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Methoxy-5-(tributylstannyl)-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions such as the Stille coupling, where it reacts with an organohalide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-5-(tributylstannyl)-1,2-thiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-methoxy-5-(tributylstannyl)-1,2-thiazole involves its reactivity as an organotin compound. The tributylstannyl group can participate in transmetalation reactions, where it transfers its organic group to a metal catalyst, such as palladium, in coupling reactions. The thiazole ring can interact with various molecular targets, depending on the specific application and derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-methoxy-5-(tributylstannyl)-1,2-thiazole include other organotin thiazoles and methoxy-substituted thiazoles. For example:
3-Methoxy-5-(tributylstannyl)pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.
5-Methoxy-3-(tributylstannyl)pyridine: Another organotin compound with a methoxy group and a pyridine ring.
Eigenschaften
Molekularformel |
C16H31NOSSn |
|---|---|
Molekulargewicht |
404.2 g/mol |
IUPAC-Name |
tributyl-(3-methoxy-1,2-thiazol-5-yl)stannane |
InChI |
InChI=1S/C4H4NOS.3C4H9.Sn/c1-6-4-2-3-7-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
IFDWYXSTCFERJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NS1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)
![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B13530050.png)

![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)







